
Trans-1-Boc-4-(2-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Trans-1-Boc-4-(2-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid” is a chemical compound with the molecular formula C17H20F3NO4 . It is used to synthesize ring-constrained boropeptide thrombin inhibitors and is also used to prepare substituted 2H-isoquinolin-1-ones as potent Rho-kinase inhibitors .
Molecular Structure Analysis
The IUPAC name for this compound is (3R,4S)-1-(tert-butoxycarbonyl)-4-[2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid . The InChI code is 1S/C17H20F3NO4/c1-16(2,3)25-15(24)21-8-12(13(9-21)14(22)23)10-5-4-6-11(7-10)17(18,19)20/h4-7,12-13H,8-9H2,1-3H3,(H,22,23)/t12-,13+/m1/s1 . The molecular weight is 359.35 g/mol .
Physical And Chemical Properties Analysis
“Trans-1-Boc-4-(2-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid” is a white powder . It has a molecular weight of 359.35 g/mol . It should be stored at 2-8 °C .
Scientific Research Applications
- Boropeptide Thrombin Inhibitors : Researchers use this compound to synthesize ring-constrained boropeptides, which have potential as thrombin inhibitors. These inhibitors play a crucial role in anticoagulant therapies and the treatment of thrombotic disorders .
- Rho-Kinase Inhibitors : trans-1-Boc-4-(2-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid serves as a precursor for preparing substituted 2H-isoquinolin-1-ones, which exhibit potent Rho-kinase inhibitory activity. Rho-kinase inhibitors are relevant in treating cardiovascular diseases and other conditions .
- Suzuki-Miyaura Cross-Coupling : The compound is a useful reactant in microwave-assisted Suzuki-Miyaura cross-coupling reactions. This method allows for efficient carbon-carbon bond formation, enabling the synthesis of diverse organic compounds .
- Cobalt-Catalyzed Coupling Reactions : Researchers explore its application in cobalt-catalyzed coupling reactions, which facilitate the construction of complex molecules. These reactions are valuable in drug discovery and materials science .
- Antitumor Agents : trans-1-Boc-4-(2-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid derivatives contribute to the synthesis of C2-aryl pyrrolobenzodiazepines. These compounds exhibit antitumor activity and are of interest in cancer research .
- Boc Protection : The tert-butoxycarbonyl (Boc) group serves as a protecting group for amino acids during peptide synthesis. Researchers use this compound to introduce Boc protection, allowing selective functionalization of specific amino acid residues .
- Bioorthogonal Chemistry : trans-1-Boc-4-(2-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid can be modified with bioorthogonal handles. These functional groups enable specific labeling and tracking of biomolecules in living systems .
- Asymmetric Synthesis : The chiral center in this compound makes it a valuable building block for asymmetric synthesis. Researchers can exploit its stereochemistry to create enantiomerically pure molecules for drug development and other applications .
Peptide Synthesis and Drug Development
Organic Synthesis and Catalysis
Medicinal Chemistry
Peptide Protection and Deprotection
Chemical Biology and Bioconjugation
Chiral Building Block
Safety and Hazards
The compound has several hazard statements: H302, H315, H319, H332, H335 . This suggests that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .
Mechanism of Action
Target of Action
Trans-1-Boc-4-(2-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid is primarily used in the synthesis of ring-constrained boropeptide thrombin inhibitors . Thrombin is a serine protease that plays a key role in the coagulation cascade, a series of reactions that ultimately leads to the formation of a blood clot. Inhibiting thrombin can prevent the formation of clots, making this compound potentially useful in the treatment of conditions such as deep vein thrombosis and stroke .
Mode of Action
It is known to be involved in the suzuki-miyaura cross-coupling reaction , a widely-used method for forming carbon-carbon bonds. This reaction is particularly useful because it can be performed under mild conditions and is tolerant of a wide range of functional groups .
Biochemical Pathways
The compound is used in the synthesis of ring-constrained boropeptide thrombin inhibitors, which can affect the coagulation cascade . It is also used to prepare substituted 2H-isoquinolin-1-ones as potent Rho-kinase inhibitors . Rho-kinases are involved in various cellular functions, including cell motility and tumor cell invasion, so inhibiting these kinases can have significant effects .
Result of Action
The result of the action of Trans-1-Boc-4-(2-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid depends on its application. When used in the synthesis of thrombin inhibitors, it can potentially prevent the formation of blood clots . When used to prepare Rho-kinase inhibitors, it can potentially affect cell motility and tumor cell invasion .
Action Environment
The action of Trans-1-Boc-4-(2-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid can be influenced by various environmental factors. For example, the pH and temperature of the reaction environment can affect the efficiency of the Suzuki-Miyaura cross-coupling reaction . Additionally, the presence of other substances, such as solvents or catalysts, can also impact the reaction .
properties
IUPAC Name |
(3S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3NO4/c1-16(2,3)25-15(24)21-8-11(12(9-21)14(22)23)10-6-4-5-7-13(10)17(18,19)20/h4-7,11-12H,8-9H2,1-3H3,(H,22,23)/t11-,12+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEIKSWABWWUHCZ-NWDGAFQWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CC=C2C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)O)C2=CC=CC=C2C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(1-{[(4-chloro-2-methoxy-5-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[(4-methylphenyl)methyl]benzamide](/img/no-structure.png)
![N-[1-(2,2-Difluoroethyl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2390323.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2390326.png)
![5-amino-N-(3-fluorophenyl)-1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2390327.png)
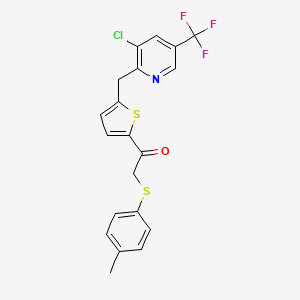
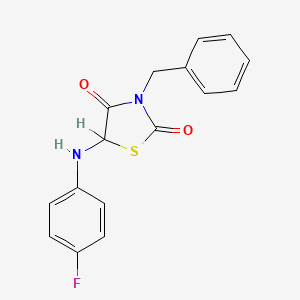
![4-oxo-N-(pyridin-2-ylmethyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2390331.png)

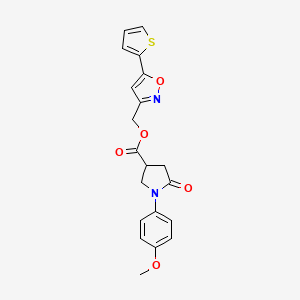
![N-(4-acetylphenyl)-2-((6-(4-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2390337.png)
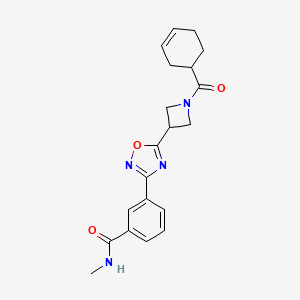
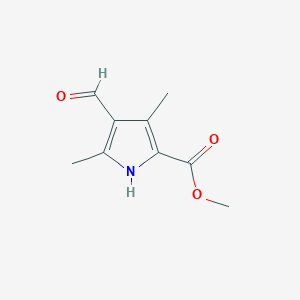
![3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2390342.png)
![4,7,8-Trimethyl-6-propan-2-yl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2390344.png)